![molecular formula C14H20N2O3S B6341762 Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 1148027-17-1](/img/structure/B6341762.png)
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (EABTPC) is an organic compound used in various scientific applications. It is a derivative of thienopyridine and is synthesized from the reaction of 2-amino-6-butanoyl-thieno[2,3-c]pyridine-3-carboxylic acid (ABTPC) with ethyl bromide. EABTPC has been used in a variety of lab experiments and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
Thieno[2,3-c]pyridine derivatives have been studied for their potential anticancer properties. The presence of the thieno[2,3-c]pyridine moiety is associated with the inhibition of various cancer cell lines. Research suggests that modifications to the core structure, such as the ethyl 2-amino-6-butanoyl group, can enhance the compound’s selectivity and potency against specific cancer targets .
Antimicrobial and Antifungal Applications
Compounds containing the thieno[2,3-c]pyridine scaffold have shown promising antimicrobial and antifungal activities. They act by disrupting microbial cell wall synthesis or inhibiting essential enzymes within the pathogens. This makes them valuable for developing new treatments against resistant strains of bacteria and fungi .
Anti-Alzheimer’s Disease
The thieno[2,3-c]pyridine core is being explored for its utility in treating neurodegenerative diseases, including Alzheimer’s. It has been reported that certain derivatives can inhibit enzymes like beta-amyloid cleaving enzyme (BACE1), which is involved in the production of amyloid plaques, a hallmark of Alzheimer’s disease .
Anti-Inflammatory Properties
The anti-inflammatory potential of thieno[2,3-c]pyridine derivatives is attributed to their ability to modulate the production of inflammatory cytokines and enzymes. Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate could be a lead compound for the development of new anti-inflammatory drugs .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction and cellular regulation. Thieno[2,3-c]pyridine derivatives have been identified as potent kinase inhibitors, which could be beneficial in treating diseases caused by dysregulated kinase activity, such as certain types of cancer .
Multidrug Resistance Modulation
In the fight against cancer, multidrug resistance (MDR) is a significant challenge. Thieno[2,3-c]pyridine derivatives, including Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, have been studied as MDR modulators. They can potentially enhance the efficacy of chemotherapy by preventing cancer cells from expelling drugs .
properties
IUPAC Name |
ethyl 2-amino-6-butanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-5-11(17)16-7-6-9-10(8-16)20-13(15)12(9)14(18)19-4-2/h3-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXHUXSLZPMWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=C(C1)SC(=C2C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
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